molecular formula C10H14N2O4 B13636690 1,6-Dihydro-2-(2-methoxy-1,1-dimethylethyl)-6-oxo-4-pyrimidinecarboxylic acid

1,6-Dihydro-2-(2-methoxy-1,1-dimethylethyl)-6-oxo-4-pyrimidinecarboxylic acid

Cat. No.: B13636690
M. Wt: 226.23 g/mol
InChI Key: BJNAYWPIXOSOIU-UHFFFAOYSA-N
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Description

1,6-Dihydro-2-(2-methoxy-1,1-dimethylethyl)-6-oxo-4-pyrimidinecarboxylic acid is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dihydro-2-(2-methoxy-1,1-dimethylethyl)-6-oxo-4-pyrimidinecarboxylic acid typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and specific reagents that introduce the methoxy and carboxylic acid groups under controlled conditions. Common reaction conditions may involve the use of catalysts, solvents, and temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,6-Dihydro-2-(2-methoxy-1,1-dimethylethyl)-6-oxo-4-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,6-Dihydro-2-(2-methoxy-1,1-dimethylethyl)-6-oxo-4-pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with varying functional groups. Examples include:

  • 2,4-Dihydroxy-6-methylpyrimidine
  • 5-Fluorouracil
  • Cytosine

Uniqueness

1,6-Dihydro-2-(2-methoxy-1,1-dimethylethyl)-6-oxo-4-pyrimidinecarboxylic acid is unique due to its specific functional groups and structural configuration, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H14N2O4/c1-10(2,5-16-3)9-11-6(8(14)15)4-7(13)12-9/h4H,5H2,1-3H3,(H,14,15)(H,11,12,13)

InChI Key

BJNAYWPIXOSOIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)C1=NC(=CC(=O)N1)C(=O)O

Origin of Product

United States

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